

N-methyl-N-phenylcyclohexanecarboxamide properties and synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Phenylcyclohexanecarboxamide*

Cat. No.: *B185116*

[Get Quote](#)

N-methyl-N-phenylcyclohexanecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the known properties and theoretical synthesis of **N-methyl-N-phenylcyclohexanecarboxamide**. Due to the limited availability of published experimental data for this specific compound, this guide also includes information on closely related analogues and general synthetic methodologies.

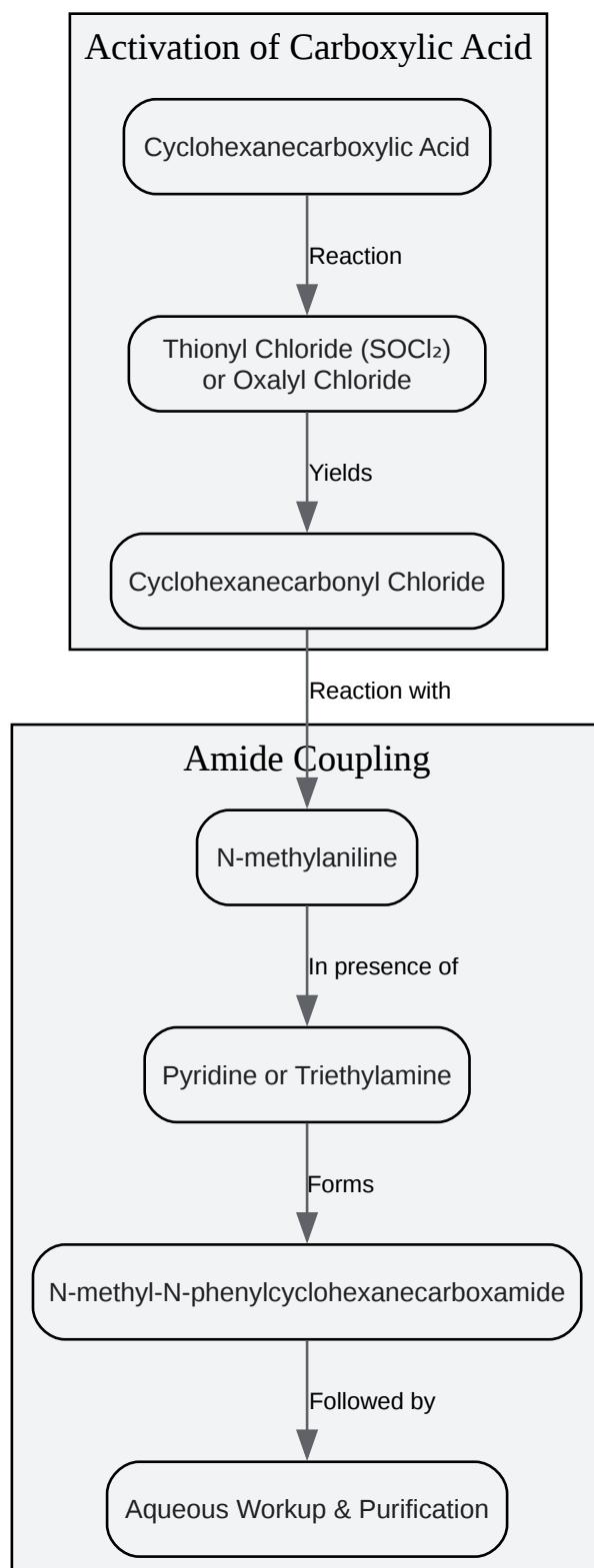
Physicochemical Properties

Quantitative experimental data for the physicochemical properties of **N-methyl-N-phenylcyclohexanecarboxamide**, such as melting point, boiling point, and solubility, are not readily available in the public domain. The data presented below are computed properties sourced from the PubChem database and should be considered as estimates.[\[1\]](#)

Table 1: Physicochemical Properties of **N-methyl-N-phenylcyclohexanecarboxamide**

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₉ NO	PubChem[1]
Molecular Weight	217.31 g/mol	PubChem[1]
IUPAC Name	N-methyl-N-phenylcyclohexanecarboxamid e	PubChem[1]
CAS Number	Not assigned	
XLogP3-AA (LogP)	3.4	PubChem (Computed)[1]
Hydrogen Bond Donor Count	0	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	1	PubChem (Computed)[1]
Rotatable Bond Count	2	PubChem (Computed)[1]
Exact Mass	217.146664 g/mol	PubChem (Computed)[1]
Topological Polar Surface Area	20.3 Å ²	PubChem (Computed)[1]

Synthesis of N-methyl-N-phenylcyclohexanecarboxamide


While a specific, detailed experimental protocol for the synthesis of N-methyl-N-phenylcyclohexanecarboxamide is not available in the reviewed literature, two primary and highly feasible synthetic routes can be proposed based on standard amide bond formation reactions: the acylation of N-methylaniline with a cyclohexanecarboxylic acid derivative, and the aminolysis of a cyclohexanecarboxylate ester.

Proposed Synthesis Route 1: Acylation of N-methylaniline

This is the most direct and likely highest-yielding approach. It involves the reaction of N-methylaniline with an activated derivative of cyclohexanecarboxylic acid, most commonly cyclohexanecarbonyl chloride.

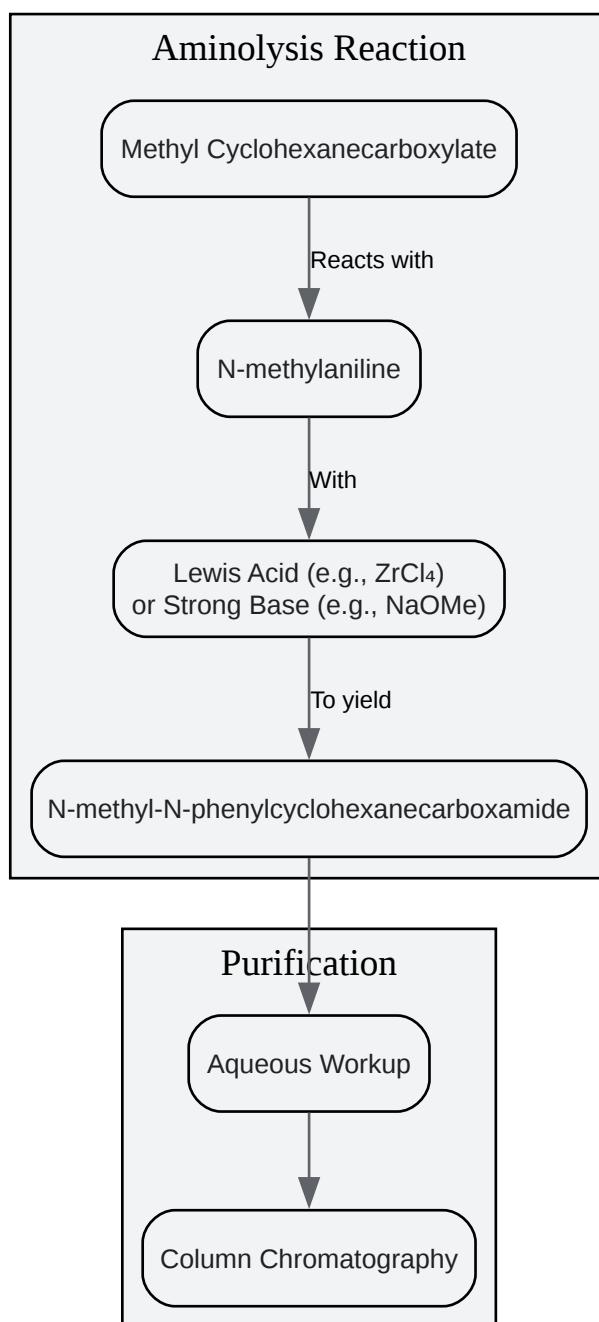
Reaction Scheme:

Workflow for Proposed Synthesis Route 1:

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **N-methyl-N-phenylcyclohexanecarboxamide** via acylation.

Detailed Experimental Protocol (Adapted from the synthesis of **N-phenylcyclohexanecarboxamide**^[2]):


- Activation of Cyclohexanecarboxylic Acid: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude cyclohexanecarbonyl chloride.
- Amide Formation: In a separate flask under an inert atmosphere, dissolve N-methylaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
- Cool the amine solution to 0 °C in an ice bath.
- Slowly add the crude cyclohexanecarbonyl chloride (1.0 eq) dropwise to the stirred amine solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Workup and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Proposed Synthesis Route 2: Aminolysis of a Cyclohexanecarboxylate Ester

This method involves the reaction of an ester of cyclohexanecarboxylic acid, such as methyl cyclohexanecarboxylate, with N-methylaniline. This reaction typically requires a catalyst or more forcing conditions than the acyl chloride route.

Reaction Scheme:

Workflow for Proposed Synthesis Route 2:

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of N-methyl-N-phenylcyclohexanecarboxamide via aminolysis.

Detailed Experimental Protocol (Adapted from related aminolysis procedures):

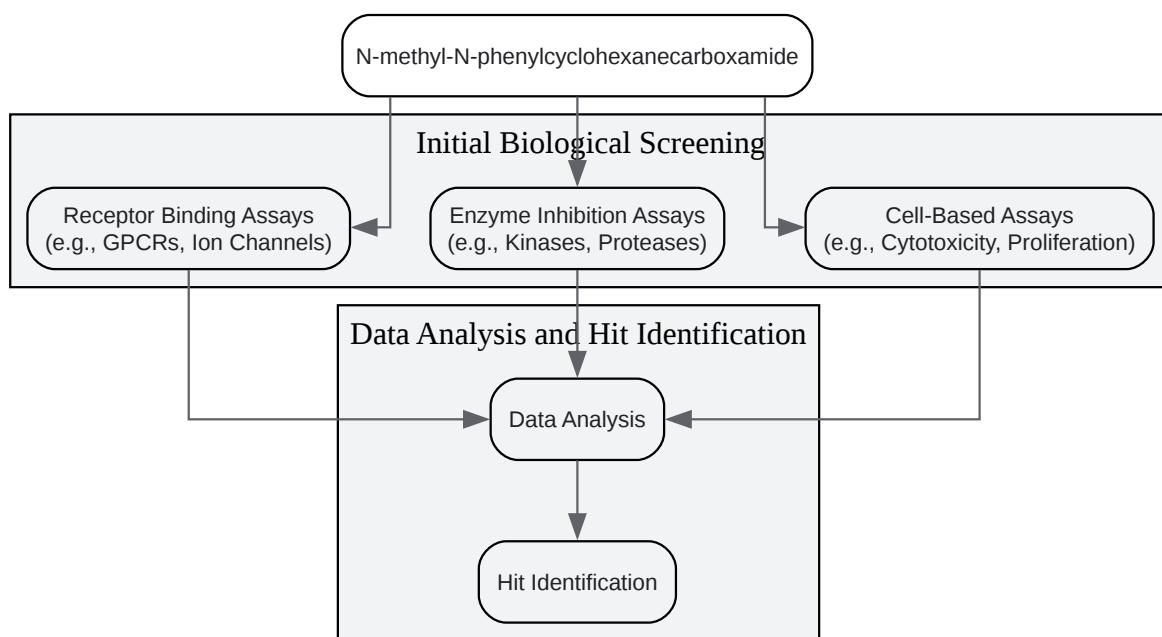
- To a dry Schlenk tube under an inert atmosphere, add a Lewis acid catalyst such as zirconium(IV) chloride (5-10 mol%).
- Add an anhydrous solvent such as toluene.
- Add N-methylaniline (1.2 eq) and methyl cyclohexanecarboxylate (1.0 eq).
- Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the mixture and dilute with an organic solvent like ethyl acetate.
- Wash the solution with a mild aqueous base (e.g., saturated sodium bicarbonate) to remove the catalyst, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Spectral Data

While experimental spectra for **N-methyl-N-phenylcyclohexanecarboxamide** are not widely published, reference spectra are available in databases.

Table 2: Spectral Data for **N-methyl-N-phenylcyclohexanecarboxamide**

Data Type	Key Features	Source
¹³ C NMR	Spectral data available.	PubChem/SpectraBase[1]
Mass Spectrometry (GC-MS)	m/z top peak: 107; m/z 2nd highest: 83; m/z 3rd highest: 217.	PubChem/NIST[1]
Infrared (IR) Spectroscopy	Vapor phase IR spectrum available.	PubChem/SpectraBase[1]


Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for **N-methyl-N-phenylcyclohexanecarboxamide**.

Research on structurally related cyclohexanecarboxamide derivatives has explored a range of biological activities, including potential applications as TRP channel agonists, anticonvulsants, and DGAT1 inhibitors.^{[3][4][5]} However, it is crucial to note that the biological effects of a molecule are highly dependent on its specific structure, and the activity of these related compounds cannot be directly extrapolated to **N-methyl-N-phenylcyclohexanecarboxamide**.

For drug development professionals, should this molecule be of interest, a comprehensive biological screening would be the necessary first step. A proposed initial screening workflow is outlined below.

Workflow for Initial Biological Screening:

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the initial biological screening of a novel compound.

Conclusion

N-methyl-N-phenylcyclohexanecarboxamide is a small molecule for which limited experimental data is currently available. Its synthesis is theoretically straightforward via established amide bond formation methodologies. The lack of biological data presents an opportunity for novel research and discovery. This guide serves as a foundational document for researchers and drug development professionals interested in exploring the potential of this and related chemical entities. Further experimental investigation is required to fully characterize its physicochemical properties and to elucidate any potential biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclohexanecarboxamide, N-methyl-N-phenyl- | C14H19NO | CID 11053109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Phenylcyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-methyl-N-phenylcyclohexanecarboxamide properties and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185116#n-methyl-n-phenylcyclohexanecarboxamide-properties-and-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com